5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3-Chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3-chlorophenylamino substituent at position 5 of the triazole ring and a 2-methoxybenzyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₇H₁₅ClN₆O₂, with a molecular weight of 370.8 g/mol. The 2-methoxybenzyl moiety may enhance solubility compared to halogenated analogs, while the 3-chlorophenyl group could influence target binding affinity.
Properties
Molecular Formula |
C17H16ClN5O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
NFTSVPIDLOJFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Here’s a simplified synthetic route:
Azide Formation: Start with an appropriate amine (e.g., 3-chloroaniline) and react it with sodium azide to form the azide intermediate.
Alkyne Formation: Prepare the alkyne (e.g., 2-methoxybenzyl bromide) through suitable synthetic methods.
Click Reaction: Combine the azide and alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding amine.
Azide Formation: Sodium azide, solvent (e.g., DMF or DMSO).
Alkyne Formation: Alkynes (e.g., terminal alkynes), base (e.g., NaOH or KOH).
Click Reaction: Copper catalyst (e.g., CuSO₄), solvent (e.g., THF).
Major Products: The major product is the desired 1,2,3-triazole-4-carboxamide.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the effect of this compound on different cancer cell lines, including:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.53 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory effects. Triazoles are known to inhibit various inflammatory pathways, making them suitable candidates for treating inflammatory diseases.
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. The compound's structural features may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Research Findings
Studies have indicated that similar triazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown positive results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Research has focused on modifying various substituents on the triazole ring to enhance biological activity while minimizing toxicity.
SAR Insights
The presence of the chlorophenyl and methoxybenzyl groups is believed to play a significant role in enhancing the compound's biological activity. Future studies are expected to explore further modifications that could lead to more potent derivatives .
Mechanism of Action
The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a carboxamide group, and aromatic substituents that contribute to its biological properties.
Research indicates that triazole derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as carbonic anhydrase, which is critical for various physiological processes. For instance, related studies have shown that certain triazole analogs possess moderate inhibition potential against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM .
- Antiparasitic Activity : Triazole derivatives have been evaluated for their activity against parasitic infections. A study highlighted that specific triazole analogs demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than traditional treatments .
Biological Activity Overview
The biological activity of This compound can be summarized in the following table:
Case Studies
-
Antitrypanosomal Activity :
A study investigated the efficacy of various triazole derivatives against T. cruzi. The compound demonstrated significant reduction in parasite load in both in vitro and in vivo models, indicating its potential as a therapeutic agent for Chagas disease . -
Enzyme Interaction Studies :
Molecular docking studies revealed that the compound interacts with the active site of carbonic anhydrase-II, suggesting a mechanism for its inhibitory effects. The presence of polar groups in the structure was found to enhance binding affinity . -
Anticancer Potential :
The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated that modifications in the aromatic substituents significantly influenced anti-proliferative activity, with some derivatives exhibiting IC50 values comparable to established anticancer drugs .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact on Solubility : The 2-methoxybenzyl group in the target compound likely improves aqueous solubility compared to halogenated benzyl groups (e.g., 3-chloro-4-fluorobenzyl in ). Methoxy groups reduce lipophilicity (clogP ~2.5 vs. ~3.8 for halogenated analogs).
- Bioactivity Trends: Trifluoromethyl and heteroaromatic substituents (e.g., thienopyrimidine in ) correlate with kinase inhibition and antitumor activity.
Pharmacological and Metabolic Comparisons
- Antitumor Activity : The compound in with a trifluoromethyl group showed potent c-Met inhibition (IC₅₀ <1 μM) and apoptosis induction in MCF-7 and A549 cells. In contrast, halogenated benzyl derivatives (e.g., ) lack reported activity, suggesting substituent-driven efficacy.
- Metabolism: CAI (), a triazole carboxamide with a benzophenone moiety, undergoes phase I metabolism into inactive fragments (e.g., 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid). The target compound’s 2-methoxy group may reduce metabolic instability compared to CAI’s dichlorobenzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
